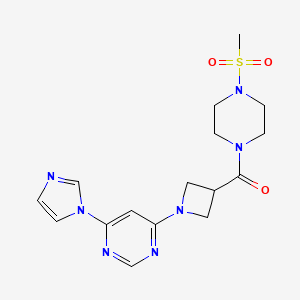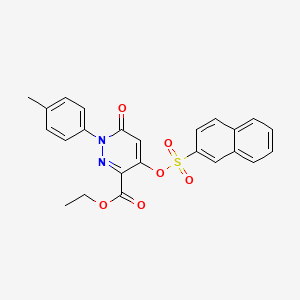![molecular formula C20H24N2O B2909652 1-{[Benzyl(propyl)amino]methyl}-4-phenylazetidin-2-one CAS No. 1356768-74-5](/img/structure/B2909652.png)
1-{[Benzyl(propyl)amino]methyl}-4-phenylazetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the azetidin-2-one ring, possibly through a cyclization reaction, followed by the attachment of the benzyl and propylamino groups. The exact synthetic route would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of the atoms and the connectivity of the functional groups. The azetidin-2-one ring is a strained ring due to its small size, which could influence the reactivity of the compound .Chemical Reactions Analysis
The compound could undergo various chemical reactions depending on the conditions. The azetidin-2-one ring could be opened under acidic or basic conditions. The benzyl group could undergo electrophilic aromatic substitution reactions, and the propylamino group could participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure and the functional groups it contains. For example, it would likely be soluble in organic solvents due to the presence of the benzyl group, and it might exhibit basic properties due to the presence of the propylamino group .Mécanisme D'action
The mechanism of action of the compound in biological systems would depend on its structure and the specific targets it interacts with. Beta-lactam compounds, for example, are known to inhibit bacterial cell wall synthesis, but the presence of the benzyl and propylamino groups could confer different biological activities .
Safety and Hazards
Propriétés
IUPAC Name |
1-[[benzyl(propyl)amino]methyl]-4-phenylazetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-2-13-21(15-17-9-5-3-6-10-17)16-22-19(14-20(22)23)18-11-7-4-8-12-18/h3-12,19H,2,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNKXEDOSWQXVID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC=CC=C1)CN2C(CC2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B2909573.png)




![N-(1,3-benzodioxol-5-yl)-2-[3-(4-fluorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2909582.png)

![N-[3,5-Dimethyl-1-(2-methylphenyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2909585.png)
![{5-[(4-benzhydrylpiperazino)methyl]-1-methyl-1H-pyrrol-3-yl}(phenyl)methanone](/img/structure/B2909587.png)
![1-(tert-butyl)-4-methyl-6-(2-oxo-2-phenylethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2909588.png)


![1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-isopropylpiperidine-4-carboxamide](/img/structure/B2909592.png)